3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with similar structures, such as pyrimidine derivatives, are widely used in therapeutic disciplines due to their high degree of structural diversity . They are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For example, pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase IV Inhibitor
This compound has been identified as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are a class of compounds used in the treatment of type 2 diabetes . They work by blocking the action of DPP-IV, an enzyme which destroys the hormone incretin. Incretins help the body produce more insulin only when it is needed and reduce the amount of glucose being produced by the liver when it is not needed .
Metabolism, Excretion, and Pharmacokinetics
The compound has been studied for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans . The majority of the administered radioactive dose was detected in the urine of dogs and humans and in the feces of rats . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring in all species .
Anticancer Activity
Pyrimidine derivatives, including this compound, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit anticancer activity . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial Activity
Pyrimidine derivatives have also been reported to exhibit antimicrobial activity . They have been used in the treatment of various bacterial infections .
Antifungal Activity
In addition to their antimicrobial activity, pyrimidine derivatives have been reported to exhibit antifungal activity . They have been used in the treatment of various fungal infections .
Antiparasitic Activity
Pyrimidine derivatives have been reported to exhibit antiparasitic activity . They have been used in the treatment of various parasitic infections .
Antidiabetic Activity
Pyrimidine derivatives have been reported to exhibit antidiabetic activity . They have been used in the treatment of diabetes .
Cardiovascular Agents and Antihypertensive Activity
Pyrimidine derivatives have been reported to exhibit cardiovascular and antihypertensive activity . They have been used in the treatment of various cardiovascular diseases and hypertension .
Wirkmechanismus
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like GLP-1 (Glucagon-Like Peptide-1) and GIP (Gastric Inhibitory Polypeptide), which stimulate a decrease in blood glucose levels .
Mode of Action
The compound acts as an inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, leading to increased insulin secretion, decreased glucagon release, and consequently, a reduction in blood glucose levels .
Biochemical Pathways
The compound affects the glucose metabolic pathway by modulating the activity of incretin hormones. Incretins are part of a complex system that contributes to the regulation of glucose homeostasis. When DPP-IV is inhibited, the half-life of active incretins is prolonged, enhancing their ability to stimulate insulin secretion and inhibit glucagon release .
Pharmacokinetics
The compound has been reported to have high oral bioavailability and low plasma protein binding .
Result of Action
The inhibition of DPP-IV leads to an increase in the concentration of active incretins. This results in enhanced insulin secretion, reduced glucagon release, and a decrease in blood glucose levels . Therefore, the compound can be beneficial in the management of type 2 diabetes .
Zukünftige Richtungen
The future directions in the study of similar compounds could involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . Additionally, the exploration of their potential therapeutic applications could be a promising area of research.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O3S/c18-14-3-2-13(12-15(14)19)16(25)20-6-11-28(26,27)24-9-7-23(8-10-24)17-21-4-1-5-22-17/h1-5,12H,6-11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSYSJSMJFAARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.